H-Phe-Phe-Phe-Phe-Phe-OH

Description

BenchChem offers high-quality H-Phe-Phe-Phe-Phe-Phe-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Phe-Phe-Phe-Phe-Phe-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

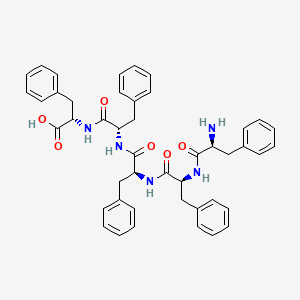

2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H47N5O6/c46-36(26-31-16-6-1-7-17-31)41(51)47-37(27-32-18-8-2-9-19-32)42(52)48-38(28-33-20-10-3-11-21-33)43(53)49-39(29-34-22-12-4-13-23-34)44(54)50-40(45(55)56)30-35-24-14-5-15-25-35/h1-25,36-40H,26-30,46H2,(H,47,51)(H,48,52)(H,49,53)(H,50,54)(H,55,56) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUHACPEXSVYDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H47N5O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20409359 |

Source

|

| Record name | Penta-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

753.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65757-10-0 |

Source

|

| Record name | Penta-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular Structure and Conformation of Pentaphenylalanine (Phe5): A Technical Guide

Executive Summary

Pentaphenylalanine (Phe5 or FFFFF) represents a critical threshold in peptide self-assembly. Unlike its shorter homologue diphenylalanine (FF)—the core recognition motif of Alzheimer’s

Molecular Architecture: The Power of -Stacking

The structural integrity of Pentaphenylalanine is governed by the interplay between the peptide backbone and the bulky, hydrophobic phenyl side chains. Unlike aliphatic peptides (e.g., polyalanine), Phe5 assembly is dominated by aromatic interactions.

The Monomeric State & Steric Constraint

In isolation (e.g., in fluorinated solvents like HFIP), Phe5 adopts a disordered or transient helical conformation. However, the five consecutive phenyl rings create significant steric hindrance.

-

Rotational Freedom: The

and -

Chirality: The L-chiral centers of the backbone dictate a specific "twist" in the supramolecular assembly, often resulting in left-handed helical nanotapes or fibrils.

The "Steric Zipper" and -Sheet Formation

Upon exposure to aqueous environments, Phe5 undergoes a transition to a cross-

-

Backbone: Forms classical anti-parallel

-sheets stabilized by Hydrogen bonds perpendicular to the fibril axis. -

Side Chains: The phenyl rings interdigitate like the teeth of a zipper.

-

-

Conformational Dynamics & Self-Assembly

The aggregation of Phe5 follows a nucleation-dependent polymerization mechanism. This process is kinetically distinct from shorter oligomers due to the increased hydrophobicity of the pentamer.

Pathway Visualization

The following diagram illustrates the hierarchical assembly of Phe5, mapping the transition from soluble monomer to insoluble amyloid fibril.

Figure 1: Kinetic pathway of Phe5 self-assembly showing the critical transition points driven by hydrophobic and aromatic forces.

Comparative Kinetics

The chain length significantly alters the assembly kinetics. Phe5 aggregates orders of magnitude faster than Phe2 (Diphenylalanine) due to the cooperative effect of five aromatic rings.

| Parameter | Diphenylalanine (Phe2) | Pentaphenylalanine (Phe5) | Structural Implication |

| Solubility (Water) | Moderate (~1 mg/mL) | Insoluble (<0.1 mg/mL) | Phe5 requires harsh solvents (DMSO/HFIP) for initial solubilization. |

| Lag Phase | Hours to Days | Minutes to Seconds | Phe5 has a lower energetic barrier for nucleation. |

| Morphology | Nanotubes (Hollow) | Twisted Fibrils/Ribbons | Higher aspect ratio structures in Phe5 due to rapid axial growth. |

| Secondary Structure | Mixed | Dominant | Stronger Amide I signal in FTIR for Phe5. |

Experimental Protocols

To ensure reproducibility, specific protocols must be followed to control the polymorphism of Phe5 assemblies.

Protocol A: Controlled Self-Assembly via Solvent Switching

Objective: To generate homogeneous Phe5 hydrogels or fibrils for structural analysis. Principle: Dissolving the peptide in a helix-promoting organic solvent (HFIP) disrupts pre-existing aggregates. Rapid dilution into water triggers hydrophobic collapse.

-

Stock Preparation:

-

Dissolve lyophilized Phe5 powder in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) to a concentration of 10 mg/mL.

-

Critical Step: Sonicate for 10 minutes to ensure complete monomerization.

-

Validation: Solution must be optically clear.

-

-

Solvent Evaporation (Optional but Recommended):

-

Aliquot the stock. Evaporate HFIP under a stream of nitrogen to create a peptide film. This removes trace solvent effects.

-

-

Re-solubilization & Triggering:

-

Dissolve the film in DMSO (dimethyl sulfoxide) to 50 mg/mL.

-

Inject this DMSO stock into deionized water (pH 7.0) to a final peptide concentration of 1–5 mg/mL.

-

Observation: The solution will turn opaque immediately (precipitation) or form a gel within minutes depending on concentration.

-

Protocol B: Spectroscopic Characterization (FTIR & CD)

Objective: To confirm the secondary structure (conformation).

-

Circular Dichroism (CD):

-

Sample: Dilute assembled Phe5 to 0.1 mg/mL in water.

-

Cell: Use a 0.1 cm quartz cuvette.

-

Parameters: Scan 190–260 nm.

-

Expected Signal: A negative band at ~218 nm indicates

-sheet structure. A shift toward 222 nm suggests aromatic stacking contributions (exciton coupling).

-

-

Fourier Transform Infrared (FTIR):

-

Sample: Dry the Phe5 hydrogel onto a CaF2 or ZnSe window (or use ATR).

-

Region of Interest: Amide I band (1600–1700 cm⁻¹).[1]

-

Analysis: Look for a sharp peak at 1625–1630 cm⁻¹ .

-

Interpretation: This specific wavenumber confirms the presence of rigid, intermolecular

-sheets characteristic of amyloid-like assemblies.

-

Protocol C: Kinetic Monitoring (ThT Assay)

Objective: To quantify the rate of fibrillization.

-

Reagent: Prepare 20

M Thioflavin T (ThT) in PBS buffer. -

Reaction: Mix 10

L of Phe5 DMSO stock with 990 -

Measurement:

-

Excitation: 440 nm

-

Emission: 480 nm

-

Interval: Every 30 seconds for 1 hour.

-

-

Data Processing: Plot Fluorescence Intensity vs. Time. The curve will show a sigmoidal shape (Lag phase

Exponential Growth

Applications in Bio-Nanotechnology

Understanding the structure of Phe5 allows for its engineering into functional materials.

-

Piezoelectric Generators: The non-centrosymmetric packing of Phe5 fibrils allows them to generate voltage under mechanical stress. This is used in biodegradable energy harvesters.

-

Drug Delivery: The hydrophobic core of Phe5 nanotubes can solubilize hydrophobic drugs, while the exterior remains compatible with biological fluids.

-

Tissue Scaffolding: Phe5 hydrogels possess mechanical stiffness (G' > G'') suitable for cell culture, mimicking the extracellular matrix.

References

-

Gazit, E. (2002). A possible role for pi-stacking in the self-assembly of amyloid fibrils. FASEB Journal. Link

-

Adler-Abramovich, L., et al. (2012). Self-assembling peptide nanostructures for regenerative medicine and tissue engineering. Journal of Materials Chemistry B. Link

-

Knowles, T. P., et al. (2014).[2] The amyloid state and its association with protein misfolding diseases. Nature Reviews Molecular Cell Biology. Link

-

Makin, O. S., & Serpell, L. C. (2005). Structures for amyloid fibrils. FEBS Journal. Link

-

Tao, K., et al. (2017). Self-assembly of short peptides into supramolecular hydrogels: from molecular design to therapeutic applications. Chemical Society Reviews. Link

Sources

Technical Guide: H-Phe-Phe-Phe-Phe-Phe-OH Amyloid-Like Fibril Formation

Executive Summary

The pentapeptide H-Phe-Phe-Phe-Phe-Phe-OH (Phe5) represents a minimalist model for studying amyloidogenesis. Unlike complex proteins where folding competes with aggregation, Phe5 self-assembly is driven almost exclusively by hydrophobic collapse and aromatic interactions. This guide delineates the molecular mechanism of Phe5 fibrillization, focusing on the transition from solvated monomers to highly ordered "steric zipper" architectures. It provides a validated experimental workflow for researchers to reproducibly induce and characterize these nanostructures, overcoming the significant solubility challenges inherent to poly-aromatic peptides.

Molecular Drivers of Assembly

The self-assembly of Phe5 is not a random aggregation event but a thermodynamically driven process governed by three distinct molecular forces.

The "Aromatic Zipper" Mechanism

While hydrogen bonding (H-bonding) along the peptide backbone provides the scaffold for

-

T-shaped vs. Parallel Displaced: The phenyl rings of adjacent Phe residues interlock. In the amyloid core, these rings often adopt a T-shaped or parallel-displaced geometry, maximizing van der Waals contact while minimizing electrostatic repulsion between the

electron clouds. -

Steric Zipper: As described by Eisenberg and colleagues, the fundamental unit is a "steric zipper"—a pair of

-sheets whose side chains interdigitate so tightly that water is completely excluded from the interface. For Phe5, this creates a dry, hydrophobic core that is kinetically trapped and highly stable.

Hydrophobic Collapse

Phe5 is extremely hydrophobic. In aqueous environments, the entropic cost of solvating five bulky phenyl side chains is prohibitive. The system minimizes this free energy by expelling water and burying the hydrophobic surface area, acting as the primary driving force for initial nucleation.

Electrostatic Gating

The peptide is zwitterionic at neutral pH (N-terminal

-

pH < 3: Protonation of the C-terminus leads to net positive charge (repulsion

slower aggregation). -

pH > 10: Deprotonation of the N-terminus leads to net negative charge.

-

pH ~5.5 (Isoelectric Point): Net charge is zero. Aggregation kinetics are fastest here due to the absence of electrostatic repulsion, often leading to amorphous precipitation rather than ordered fibrils if not controlled.

Kinetic Mechanism: Nucleation-Elongation

The formation of Phe5 fibrils follows a sigmoidal kinetic profile characteristic of nucleated polymerization.

Pathway Visualization

The following diagram illustrates the transition from monomeric species to mature amyloid fibrils, highlighting the critical "Critical Monomer Concentration" (CMC) barrier.

Figure 1: Kinetic pathway of Phe5 self-assembly. The rate-limiting step is the formation of the critical nucleus (Lag Phase), driven by hydrophobic collapse and

Experimental Protocols

WARNING: Phe5 is prone to rapid, disordered precipitation. The key to obtaining ordered fibrils is controlled solubilization followed by slow solvent exchange .

Reagents & Preparation

-

Peptide: H-Phe-Phe-Phe-Phe-Phe-OH (purity >95%).

-

Solvent A (Disaggregator): 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or Trifluoroacetic acid (TFA). Essential for breaking pre-existing aggregates.

-

Solvent B (Buffer): 10mM Phosphate Buffer (pH 7.4).

Validated Workflow

Figure 2: Step-by-step protocol for reproducible Phe5 fibril generation. The HFIP pre-treatment step is non-negotiable for consistent kinetics.

Critical Control Points

-

Monomerization: Never dissolve lyophilized powder directly into buffer. It will form amorphous clumps immediately. You must use HFIP or TFA first to reset the structural history.

-

Concentration: Phe5 aggregates at very low concentrations. A typical starting point is 100

M. Above 1 mM, gelation may occur instantly. -

Filtration: Filter stock solutions (0.22

m PTFE) before inducing aggregation to remove "seeds" if studying nucleation kinetics.

Structural Characterization

To validate that the aggregates are indeed amyloid-like fibrils and not amorphous precipitates, a multi-modal approach is required.

Data Interpretation Table

| Technique | Observable Signal | Interpretation for Phe5 |

| Thioflavin T (ThT) | Fluorescence Emission at ~482 nm (Ex: 440 nm) | Positive: Indicates presence of cross- |

| TEM / AFM | Visual Morphology | Fibrils: Long, unbranched filaments (width ~10 nm). Nanotubes: Hollow tubes (often seen with Phe-Phe, less common with Phe5 unless specific conditions used). |

| Circular Dichroism (CD) | Ellipticity ( | |

| FTIR Spectroscopy | Amide I Band | |

| Congo Red | Birefringence | Apple-Green: Under polarized light, confirms amyloid nature. |

The "Aromatic Signature" in CD

Unlike standard proteins, Phe5 exhibits a unique CD spectrum. You will observe significant optical activity in the near-UV region (250–290 nm). This is not noise; it is the signature of chiral supramolecular organization of the achiral phenyl side chains (

References

-

Gazit, E. (2002). A possible role for

-stacking in the self-assembly of amyloid fibrils. FASEB Journal. Link -

Sawaya, M. R., et al. (2007). Atomic structures of amyloid cross-beta spines reveal varied steric zippers. Nature. Link

-

Knowles, T. P., et al. (2014). The amyloid state and its association with protein misfolding diseases. Nature Reviews Molecular Cell Biology. Link

-

Adler-Abramovich, L., & Gazit, E. (2014). The physical properties of supramolecular peptide assemblies: from building block association to robust hydrogels. Journal of Peptide Science. Link

-

Makin, O. S., et al. (2005). Molecular basis for amyloid fibril formation and stability.[1][2] Proceedings of the National Academy of Sciences. Link

Sources

Thermodynamic Stability of Phe5 Peptide Aggregates: A Technical Characterization Guide

Executive Summary

Pentaphenylalanine (Phe5) represents a critical tipping point in peptide self-assembly. Unlike its shorter homolog, Diphenylalanine (FF), which forms nanotubes primarily driven by specific H-bonding networks, Phe5 assembly is dominated by a massive hydrophobic effect and extensive

This guide details the thermodynamic landscape of Phe5 and provides a validated, self-consistent protocol for characterizing its stability. We move beyond basic observation to rigorous quantification of the Gibbs free energy (

Part 1: The Molecular Basis of Phe5 Stability

To manipulate Phe5 aggregates, one must first understand the forces holding them together. The stability of Phe5 is not merely "higher" than Phe2; it is qualitatively distinct due to the dominance of the Steric Zipper motif.

The Hydrophobic-Aromatic Interplay

The self-assembly of Phe5 is driven by two cooperative energetic factors:

-

Entropic Gain (Hydrophobic Effect): The release of structured water molecules surrounding the five hydrophobic benzyl side chains upon aggregation provides a substantial entropic boost (

). -

Enthalpic Gain (

-Stacking): The T-shaped or parallel displaced stacking of the phenyl rings contributes significantly to the enthalpy of formation (

Length-Dependent Power Law

Research by the Knowles and Gazit groups has established that solubility (

-

Phe2 (FF): High

, forms nanotubes, reversible. -

Phe5 (FFFFF): Extremely low

(nanomolar range), forms plates/fibrils, often kinetically trapped.

Expert Insight: For Phe5, the thermodynamic driving force is so high that the challenge is not inducing aggregation, but controlling it to avoid amorphous precipitation.

Pathway Visualization

The following diagram illustrates the transition from solvated monomers to the thermodynamically stable "Steric Zipper" aggregate.

Figure 1: The energetic pathway of Phe5 assembly. Note the high barrier to dissociation (dashed line).

Part 2: Experimental Characterization Workflow

This section outlines a self-validating workflow. The core principle is the "Solvent Switch" method, which ensures you start from a true monomeric state, preventing "seed" contamination from previous experiments.

The "Solvent Switch" Protocol

Objective: To generate reproducible Phe5 aggregates for thermodynamic analysis.

Reagents:

-

HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol): Essential for breaking pre-existing aggregates.

-

Ultra-pure Water (18.2 MΩ): The trigger solvent.

Step-by-Step Methodology:

-

Pre-treatment (Monomerization):

-

Dissolve lyophilized Phe5 in 100% HFIP to a concentration of 5–10 mg/mL.

-

Why? HFIP is a potent H-bond breaker. It ensures the peptide is truly monomeric and removes any "memory" of solid-state packing.

-

Sonicate for 10 minutes.

-

Evaporate HFIP under a nitrogen stream to obtain a film. (Optional: Store film at -20°C).

-

-

Assembly Trigger:

-

Re-dissolve the film in a minimal volume of fresh HFIP (e.g., 100 µL).

-

Rapidly dilute into the aqueous buffer (e.g., PBS pH 7.4) to the final working concentration (typically 100–500 µM).

-

Critical Step: The final HFIP content should be <1% to avoid solvent artifacts, yet the mixing must be rapid to favor homogeneous nucleation over amorphous precipitation.

-

-

Maturation:

-

Incubate at 25°C for 24 hours. Phe5 kinetics are slower than Phe2; allow time for the thermodynamic minimum (crystalline phase) to be reached.

-

Workflow Diagram

Figure 2: The "Solvent Switch" workflow ensures reproducible starting conditions for Phe5 characterization.

Part 3: Thermodynamic Stability Assays

Once aggregates are formed, their stability is defined by their resistance to thermal or chemical denaturation.

Thermal Denaturation (CD Spectroscopy)

Unlike proteins, Phe5 aggregates often do not "unfold" but rather "disassemble."

-

Technique: Temperature-dependent Circular Dichroism (CD).

-

Wavelength: Monitor the

-sheet signal (typically 216–218 nm). -

Protocol:

-

Heat sample from 20°C to 90°C at a rate of 1°C/min.

-

Expert Note: Phe5 aggregates are often hyper-stable (

). If no transition is observed, you are witnessing the "kinetic trap" effect. -

Validation: Cool the sample back to 20°C. Hysteresis (a mismatch in the heating/cooling curves) indicates irreversible aggregation, typical for Phe5.

-

Critical Aggregation Concentration (CAC) Determination

The CAC is the experimental proxy for Gibbs Free Energy (

-

Method: Fluorescence dilution assay using Thioflavin T (ThT).

-

Why ThT? ThT fluorescence increases upon binding to the steric zipper grooves of amyloid-like structures.

-

Protocol:

-

Prepare a serial dilution of Phe5 (0.1 µM to 1000 µM).

-

Add ThT (20 µM constant).

-

Plot Fluorescence Intensity vs. Log[Concentration].

-

The intersection of the baseline and the rising slope is the CAC.

-

Data Interpretation Guide

| Parameter | Phe2 (FF) Typical Value | Phe5 (FFFFF) Expected Behavior | Interpretation |

| Morphology | Nanotubes | Nanoplates / Thick Fibrils | Phe5 packing is tighter, leading to planar crystal growth. |

| CAC | ~1 mM | < 10 µM | Phe5 is thermodynamically stable at much lower concentrations. |

| Thermal Stability | Disassembles ~60-80°C | Stable > 90°C | Phe5 requires harsh solvents (DMSO/HFIP) to dissociate; heat is often insufficient. |

| ThT Binding | Moderate | High | Increased aromatic density provides more binding sites for ThT. |

Part 4: References

-

Gazit, E. (2003). "Mechanisms of amyloid fibril formation: the importance of the aromatic stacking." Science. Link (The seminal paper establishing the role of Phe-stacking).

-

Adler-Abramovich, L., et al. (2009). "Self-assembled organic nanostructures with metallic-like stiffness." Nature Nanotechnology. Link (Discusses mechanical and thermodynamic properties of Phe-assemblies).

-

Knowles, T. P., et al. (2014). "Role of hydrophobicity in the physical understanding of peptide self-assembly." Chemical Society Reviews. Link (Establishes the scaling laws for hydrophobic peptide aggregation).

-

Tamamis, P., et al. (2009). "Self-assembly of phenylalanine oligopeptides: Insights from experiments and simulations." Biophysical Journal. Link (Specific computational/experimental comparison of F2, F3, and longer chains).

Sources

Technical Guide: Beta-Sheet Architectures of Pentaphenylalanine (Phe5)

This guide provides a rigorous technical analysis of the self-assembly, structural characterization, and application potential of Pentaphenylalanine (H-Phe-Phe-Phe-Phe-Phe-OH), commonly referred to as Phe5. It is designed for researchers investigating peptide-based nanostructures and drug delivery systems.

Executive Summary: The Power of Five

Pentaphenylalanine (Phe5) represents a critical threshold in the homologous series of phenylalanine oligomers. While Diphenylalanine (Phe2) is the most widely studied motif (found in the Alzheimer’s

The primary secondary structure of self-assembled Phe5 is the cross-

Key Technical Insight: Phe5 is practically insoluble in water. Successful assembly requires a solvent-switch methodology (e.g., HFIP

Molecular Mechanics of Assembly

The formation of Phe5 beta-sheets is not random; it is a thermodynamically driven cascade.

The Driving Forces

-

-

-

Hydrophobic Collapse: In aqueous environments, the entropic cost of solvating the hydrophobic phenyl side chains drives the peptides to cluster, excluding water from the core.

-

Backbone Hydrogen Bonding: The amide backbone forms classical H-bonds (

) perpendicular to the fibril axis, locking the monomers into a beta-sheet conformation.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Visualization of the Assembly Pathway

The following diagram illustrates the transition from monomeric random coil (in organic solvent) to the ordered cross-

Figure 1: Kinetic pathway of Phe5 self-assembly triggered by solvent switching.

Experimental Protocols

Reliable data depends on rigorous sample preparation. Direct dissolution in water is impossible and will yield artifacts.

Protocol: Solvent-Switch Assembly

Objective: To form homogenous, beta-sheet-rich nanofibers.

-

Stock Preparation:

-

Dissolve lyophilized H-Phe-Phe-Phe-Phe-Phe-OH in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) .

-

Concentration: 10 mg/mL.

-

Action: Vortex and sonicate for 5 minutes until strictly clear. HFIP breaks pre-existing aggregates and induces a helical/random state.

-

-

Induction (The Switch):

-

Aliquot the stock solution into a glass vial.

-

Rapidly dilute with ultra-pure water (Milli-Q) to a final concentration of 0.5 – 1.0 mg/mL.

-

Note: A typical ratio is 5:95 or 10:90 (HFIP:Water).

-

-

Aging:

-

Allow the solution to stand undisturbed at Room Temperature (25°C) for 24 hours.

-

Observation: The solution will turn opalescent or form a hydrogel depending on concentration, indicating fibrillization.

-

Characterization Framework

To claim "Beta-Sheet Structure," you must triangulate data from three independent methods.

| Method | Target Signal | Interpretation |

| FTIR Spectroscopy | Amide I band at 1625–1635 cm⁻¹ | Strong indicator of intermolecular |

| Circular Dichroism (CD) | Negative peak at ~218 nm | Classic signature of |

| Thioflavin T (ThT) | Fluorescence emission at 482 nm | ThT binds specifically to the grooves of amyloid fibrils (cross- |

| TEM / AFM | Long, unbranched fibrils (width ~10-20 nm) | Visual confirmation of ordered assembly (not amorphous clumps). |

Comparative Analysis: Phe2 vs. Phe3 vs. Phe5

Understanding the "homologous series" effect is crucial for tuning material properties.

| Feature | Phe2 (Diphenylalanine) | Phe3 (Triphenylalanine) | Phe5 (Pentaphenylalanine) |

| Hydrophobicity | Moderate | High | Extreme |

| Assembly Speed | Slow (hours/days) | Moderate | Fast (seconds/minutes) |

| Morphology | Nanotubes (hollow) | Nanospheres / Platelets | Solid Nanofibrils / Rods |

| Beta-Sheet Stability | Moderate | High | Very High (Steric Zipper) |

| Solubility (Water) | ~1 mg/mL | < 0.1 mg/mL | Insoluble |

Structural Characterization Workflow

The following logic flow ensures the rigorous validation of the secondary structure.

Figure 2: Validation workflow for confirming beta-sheet secondary structure.

Applications in Drug Development

The high density of aromatic rings and the stability of the beta-sheet make Phe5 an attractive candidate for:

-

Drug Delivery Scaffolds: The hydrophobic core of Phe5 fibrils can encapsulate hydrophobic small molecule drugs (e.g., Doxorubicin, Paclitaxel), improving their solubility and bioavailability.

-

Mechanochromic Sensors: Phe5 assemblies have been shown to exhibit fluorescence changes under mechanical stress, useful for sensing in biological environments.

-

Tissue Engineering: The rigid fibrillar network can mimic the extracellular matrix (ECM), supporting cell growth when formulated as a hydrogel.

References

-

Solvent-Induced Self-Assembly of Highly Hydrophobic Tetra- and Pentaphenylalanine Peptides Source: Israel Journal of Chemistry (2015) Significance: The primary reference establishing the solvent-switch protocol and structural characterization of Phe5. URL:[Link]

-

The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine Source: MDPI (Nanomaterials) Significance: Comprehensive review of phenylalanine-based assembly mechanisms. URL:[Link][1]

-

Self-Assembly of Homo Phenylalanine Oligopeptides: Role of Oligopeptide Chain Length Source: ResearchGate / Biomacromolecules Significance: Comparative analysis of Phe2, Phe3, and Phe5 kinetics and thermodynamics. URL:[Link]

Sources

Piezoelectric Properties of Self-Assembled Phe5 Nanostructures: A Technical Deep Dive

This technical guide provides an in-depth analysis of the piezoelectric properties, self-assembly mechanisms, and characterization protocols for Pentaphenylalanine (Phe5) nanostructures.

Executive Summary

Pentaphenylalanine (Phe5), a pentapeptide composed of five phenylalanine residues, represents a high-order homolog of the widely studied diphenylalanine (FF) motif. While FF nanotubes are the gold standard in bio-piezoelectricity, Phe5 offers distinct advantages in thermal stability and mechanical rigidity due to its extended aromatic network. This guide details the self-assembly of Phe5 into non-centrosymmetric

Molecular Architecture & Self-Assembly Mechanism[1]

The piezoelectric capability of Phe5 nanostructures is not intrinsic to the monomer but is an emergent property of its supramolecular crystalline packing.

The Driving Forces

Unlike shorter dipeptides that often form cyclic hexamers (nanotubes), longer oligophenylalanines like Phe5 typically assemble into twisted nanoribbons or fibrils driven by two primary forces:

-

Directional Hydrogen Bonding: The peptide backbone forms intermolecular hydrogen bonds, creating

-sheets. - T-shaped Stacking: The five phenyl rings per monomer interlock laterally, stabilizing the sheet and excluding water from the core.

Symmetry Breaking for Piezoelectricity

For a material to be piezoelectric, it must lack a center of symmetry (non-centrosymmetric).

-

Phe5 Assembly: The chiral nature of L-phenylalanine induces a "twist" in the growing

-sheets. -

Dipole Alignment: The parallel or anti-parallel alignment of the amide bonds (

) along the fibril axis creates a net macroscopic dipole moment. Under mechanical stress (shear), this polarization shifts, generating surface charge.

Assembly Pathway Diagram

The following diagram illustrates the transition from disordered monomers to ordered piezoelectric fibrils.

Caption: Hierarchical self-assembly pathway of Phe5 from monomeric dispersion to piezoelectric nanofibrils.

Fabrication Protocol: Solvent-Controlled Self-Assembly[2]

To achieve high piezoelectric coefficients (

Materials

-

Peptide: Pentaphenylalanine (H-Phe-Phe-Phe-Phe-Phe-OH), >95% purity (Custom SPPS synthesis).

-

Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (Good solvent); Deionized Water (18.2 MΩ·cm) (Poor solvent).

-

Substrate: Gold-coated silicon wafer (Au/Si) or Indium Tin Oxide (ITO) glass.

Step-by-Step Methodology

Step 1: Stock Solution Preparation

-

Dissolve lyophilized Phe5 powder in HFIP to a concentration of 50 mg/mL .

-

Sonicate for 15 minutes to ensure complete monomerization and disruption of pre-existing aggregates.

-

Checkpoint: The solution must be optically clear.

Step 2: Induced Assembly

-

Aliquot the Phe5/HFIP stock solution.

-

Dilute the stock into deionized water to a final concentration of 1-2 mg/mL .

-

Ratio: Typically 20-40 µL stock into 980-960 µL water.

-

-

Vortex immediately for 10 seconds.

-

Allow the solution to age undisturbed at room temperature (25°C) for 24 hours.

Step 3: Deposition & Annealing

-

Drop-cast 10 µL of the aged suspension onto the Au/Si substrate.

-

Allow to dry in a solvent-vapor chamber (using water vapor) to prevent rapid cracking.

-

Optional Annealing: Heat the substrate to 60°C for 1 hour to improve crystal crystallinity and substrate adhesion.

Characterization: Piezoresponse Force Microscopy (PFM)[4][5]

PFM is the definitive method to validate and quantify the electromechanical coupling of Phe5 nanostructures.

Experimental Setup

-

Instrument: Atomic Force Microscope (AFM) with PFM mode (e.g., Bruker Dimension or Asylum Research).

-

Probe: Conductive Pt/Ir coated tip (Force constant ~2-5 N/m).

-

Mode: Contact resonance PFM (to enhance signal-to-noise ratio).

PFM Logic Flow

The PFM detects the mechanical expansion/contraction of the peptide lattice under an applied AC electric field (Inverse Piezoelectric Effect).

Caption: Signal processing workflow for Piezoresponse Force Microscopy (PFM) characterization.

Data Interpretation

To confirm piezoelectricity, you must observe the characteristic "Butterfly Loop" (Amplitude) and Hysteresis Loop (Phase).

| Signal | Observation | Physical Meaning |

| PFM Amplitude | Butterfly shape | Magnitude of strain per unit voltage ( |

| PFM Phase | 180° switching | Reversal of polarization domains (Ferroelectric switching). |

| Lateral PFM | Contrast change | Shear piezoelectricity ( |

Expected Values: Based on homologous peptide assemblies, Phe5 nanostructures are expected to exhibit:

-

Effective

: ~15–30 pm/V (Comparable to Lithium Niobate). -

Shear

: Often higher than

Applications in Biomedicine[3][6][7][8][9][10][11]

Self-Powered Sensors

Phe5 nanostructures can be integrated into flexible substrates (PDMS) to create biodegradable pressure sensors.

-

Mechanism: Mechanical deformation of the skin/tissue compresses the Phe5 layer, generating a voltage spike.

-

Use Case: Monitoring heart rate or respiration without batteries.

Neural Stimulation

The surface charge generated by Phe5 scaffolds under ultrasound stimulation (piezo-catalysis) can be used to wirelessly stimulate neurons, promoting nerve regeneration.

References

-

Revisiting the Self-Assembly of Highly Aromatic Phenylalanine Homopeptides. Source: MDPI, Materials (2020). Context: Detailed structural analysis of Phe-homopeptides (FF to FFFF), establishing the baseline for Phe5 assembly behavior. URL:[Link]

-

Piezoelectric Peptide and Metabolite Materials. Source: NIH / PubMed Central (2019). Context: Comprehensive review of peptide piezoelectric mechanisms, PFM protocols, and biomedical applications. URL:[Link]

-

Nanoscale Piezoelectric Properties of Self-Assembled Peptide Fibrous Networks. Source: ResearchGate / ACS Nano (2015). Context: Methodology for PFM characterization of peptide fibrils and analysis of shear piezoelectricity. URL:[Link]

-

Self-assembly of diphenylalanine peptide with controlled polarization for power generation. Source: Nature Communications (2016). Context: Seminal work on aligning peptide dipoles to maximize energy harvesting efficiency. URL:[Link]

Sources

The Architecture of Self-Assembly: A Technical Guide to the Supramolecular Chemistry of H-Phe-Phe-Phe-Phe-Phe-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the supramolecular chemistry of the pentapeptide H-Phe-Phe-Phe-Phe-Phe-OH (F5). We delve into the fundamental principles governing its self-assembly, the diverse nanostructures it forms, and the critical interplay of non-covalent interactions. This document serves as a comprehensive resource, synthesizing theoretical understanding with practical, field-proven methodologies for the synthesis, characterization, and application of F5-based biomaterials in drug delivery and tissue engineering.

Introduction: The Pentaphenylalanine Motif in Supramolecular Chemistry

Phenylalanine-rich peptides have emerged as a significant class of building blocks in supramolecular chemistry due to their innate ability to self-assemble into highly ordered nanostructures.[1] This propensity is largely attributed to the aromatic nature of the phenylalanine residue, which facilitates robust π-π stacking interactions. While di- and triphenylalanine peptides have been extensively studied, longer homo-oligomers like pentaphenylalanine (F5) present a unique combination of increased hydrophobicity and a greater number of hydrogen bonding sites, leading to distinct self-assembly behaviors and the formation of remarkably stable supramolecular architectures. The uncapped termini of H-Phe-Phe-Phe-Phe-Phe-OH, with a free amine (N-terminus) and a free carboxylic acid (C-terminus), further contribute to its self-assembly through electrostatic interactions and hydrogen bonding.[2] This guide will elucidate the nuanced supramolecular landscape of the F5 peptide.

The Energetic Drivers of F5 Self-Assembly

The spontaneous organization of F5 peptides into ordered supramolecular structures is a thermodynamically driven process governed by a delicate balance of non-covalent interactions.

The Central Role of Hydrogen Bonding

Hydrogen bonds are fundamental to the directional and hierarchical self-assembly of F5 peptides.[3] The peptide backbone, with its repeating amide (-CONH-) units, provides a scaffold for the formation of extensive intermolecular hydrogen bond networks. These interactions are crucial in stabilizing secondary structures, most notably β-sheets, which are a common motif in the self-assembly of phenylalanine-containing peptides.[4]

π-π Stacking: The Aromatic Core

The five phenyl rings of the F5 peptide are the primary contributors to strong π-π stacking interactions.[3] This non-covalent force arises from the electrostatic interaction between the electron-rich π-orbitals of adjacent aromatic rings. The cumulative effect of these interactions along the peptide backbone significantly stabilizes the resulting supramolecular assemblies.[5] The interplay between hydrogen bonding and π-π stacking is a key determinant of the final morphology of the self-assembled structures.

Hydrophobic and Other Contributing Interactions

The considerable hydrophobicity of the five phenylalanine residues also plays a crucial role. In aqueous environments, the hydrophobic effect drives the aggregation of F5 peptides to minimize the unfavorable interactions between the nonpolar phenyl groups and water molecules. Van der Waals forces also contribute to the overall stability of the assembled structures.

Caption: Key non-covalent interactions driving the self-assembly of F5 peptides.

Supramolecular Architectures of F5

The self-assembly of F5 can lead to a variety of well-defined nanostructures, with the final morphology being highly dependent on factors such as peptide concentration, solvent polarity, pH, and temperature. While direct imaging studies specifically on uncapped F5 are emerging, based on analogous systems, the following structures are anticipated:

-

Nanofibers and Nanotubes: Elongated structures formed through the hierarchical assembly of β-sheet-rich peptide layers.

-

Hydrogels: At sufficient concentrations, the entanglement of nanofibers can lead to the formation of a three-dimensional network that entraps large amounts of water, forming a hydrogel.[6][7]

-

Vesicles and Micelles: In certain solvent conditions, amphiphilic self-assembly can lead to the formation of spherical structures with a hydrophobic core.

Synthesis and Purification of H-Phe-Phe-Phe-Phe-Phe-OH

The synthesis of a hydrophobic pentapeptide like F5 requires careful consideration to avoid aggregation and ensure high purity.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the method of choice for the synthesis of F5.[6] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin.[6][7]

Protocol for SPPS of F5:

-

Resin Selection: A Wang or Rink amide resin is suitable for the synthesis of a C-terminal carboxylic acid peptide.

-

Amino Acid Protection: Fmoc (9-fluorenylmethyloxycarbonyl) is used for N-terminal protection of the phenylalanine monomers.

-

Coupling: A coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used to facilitate the formation of the peptide bond.

-

Deprotection: The Fmoc group is removed using a solution of piperidine in DMF (dimethylformamide).

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[1][7]

-

Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and washed multiple times to remove scavengers and residual cleavage reagents.

-

Lyophilization: The purified peptide is dissolved in a suitable solvent mixture (e.g., water/acetonitrile) and lyophilized to obtain a dry powder.[8]

Sources

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. Self-assembled peptide-based nanostructures: Smart nanomaterials toward targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. bachem.com [bachem.com]

- 7. Solid phase synthesis of hydrophobic difficult sequence peptides on BDDMA-PS support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. polarispeptides.com [polarispeptides.com]

An In-Depth Technical Guide on the Role of Aromatic Stacking in the Stability of H-Phe-Phe-Phe-Phe-Phe-OH

This guide provides a comprehensive technical analysis of the pivotal role that aromatic stacking interactions play in the structural stability of the pentaphenylalanine peptide (H-Phe-Phe-Phe-Phe-Phe-OH). It is intended for researchers, scientists, and professionals in drug development who are engaged with peptide structure, function, and formulation.

Part 1: The Supramolecular Architect: Aromatic Stacking in Peptide Science

The Bedrock of Structure: Non-Covalent Interactions

The intricate three-dimensional structures of peptides and proteins, which dictate their biological function, are sculpted by a delicate balance of non-covalent forces. Among these, aromatic-aromatic (π-π) stacking interactions, a subset of van der Waals forces, are critical drivers of molecular recognition, folding, and self-assembly.[1] These interactions arise from the electrostatic and dispersion forces between the electron-rich π-orbitals of aromatic rings.

Phenylalanine: The Quintessential Aromatic Building Block

Phenylalanine, with its benzyl side chain, is a primary mediator of aromatic interactions within polypeptide chains. The delocalized π-electrons of the phenyl ring create a region of negative electrostatic potential, enabling it to engage in favorable stacking arrangements with other aromatic residues.[2] This intrinsic property makes phenylalanine a key residue in the formation of stable structural motifs.

The Model System: Pentaphenylalanine (H-Phe-Phe-Phe-Phe-Phe-OH)

The homooligomer pentaphenylalanine, herein referred to as (Phe)5, serves as an exemplary model system for dissecting the energetic and structural contributions of aromatic stacking. Its composition, consisting solely of phenylalanine residues, amplifies the influence of π-π interactions, allowing for a focused investigation of their role in dictating peptide conformation and stability. Homopeptides of phenylalanine have a known propensity to self-assemble into ordered nanostructures, a process heavily influenced by these aromatic interactions.[3]

Part 2: Deconstructing Stability: Theoretical and Computational Perspectives

Geometries of Interaction: Beyond Simple Stacking

Aromatic stacking is not a monolithic interaction but rather a geometrically nuanced phenomenon. The two primary, energetically favorable arrangements are the parallel-displaced and the T-shaped (or edge-to-face) conformations.[1] While parallel-displaced stacking involves a partial overlap of the aromatic rings, the T-shaped geometry positions the edge of one ring over the face of another. In protein structures, T-shaped geometries with small offsets are frequently observed.[4]

Caption: Dominant geometries of aromatic stacking interactions.

Quantum Mechanical Dissection of Stacking Energies

Quantum mechanics (QM) calculations provide the most accurate estimation of the interaction energies governing aromatic stacking. These calculations can dissect the total interaction energy into its fundamental components: electrostatic, exchange-repulsion, dispersion, and induction forces.[5] Studies have shown that π-stacked interactions can have binding energies comparable to hydrogen bonds, especially in a non-polar environment.[6] For instance, the binding energy of a benzene dimer, the prototypical system for studying π-stacking, is in the range of 8-12 kJ/mol.[1]

Molecular Dynamics: Simulating Stability in a Dynamic World

Molecular Dynamics (MD) simulations offer a powerful computational lens to observe the dynamic behavior of (Phe)5 in a solvated environment. By simulating the atomic motions over time, MD can reveal how aromatic stacking interactions guide the peptide's folding, maintain its conformational stability, and mediate self-assembly processes.[7][8] These simulations can visualize the formation and breaking of stacking interactions, providing a temporal dimension to our understanding of the peptide's structural integrity.

-

System Preparation:

-

An initial, extended conformation of H-Phe-Phe-Phe-Phe-Phe-OH is generated using peptide building software (e.g., PyMOL, Avogadro).

-

The peptide is placed in a periodic solvent box (e.g., water) of appropriate dimensions, ensuring a minimum distance between the peptide and the box edges.

-

Counter-ions are added to neutralize the system.

-

-

Force Field Selection:

-

A suitable force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interatomic potentials of the peptide, water, and ions.

-

-

Energy Minimization:

-

The system's energy is minimized to remove any steric clashes or unfavorable geometries introduced during the initial setup.

-

-

Equilibration:

-

The system is gradually heated to the desired simulation temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

This is followed by a period of equilibration under constant pressure and temperature (NPT ensemble) to allow the system density to relax.

-

-

Production Run:

-

The production simulation is run for a significant duration (nanoseconds to microseconds) to sample the conformational space of the peptide adequately.

-

-

Trajectory Analysis:

-

The resulting trajectory is analyzed to investigate parameters such as root-mean-square deviation (RMSD) to assess structural stability, radius of gyration (Rg) for compactness, and specific distances and angles between the phenyl rings to quantify stacking interactions.

-

Insights from Computational Analyses

Computational studies consistently highlight the critical role of aromatic stacking in the stability of phenylalanine-rich peptides. These interactions contribute significantly to the overall negative free energy of folding and are instrumental in directing the peptide into specific secondary structures, often β-sheets.[9]

| Interaction Parameter | Typical Calculated Value | Significance in (Phe)5 Stability |

| Stacking Energy (per pair) | -2 to -5 kcal/mol | Major contributor to enthalpic stabilization.[6] |

| Preferred Centroid Distance | 4.5 - 7.0 Å | Defines the optimal geometry for favorable interaction.[4] |

| Dominant Stacking Geometry | T-shaped and Parallel-Displaced | Dictates the local and global peptide conformation.[10] |

Part 3: Experimental Validation: Probing Aromatic Interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Proximity

NMR spectroscopy is a powerful, non-invasive technique for characterizing aromatic stacking in solution. The anisotropic magnetic field generated by the π-electron cloud of an aromatic ring can induce significant changes in the chemical shifts of nearby protons.

-

Chemical Shift Perturbations (CSPs): Protons located above or below the face of a neighboring aromatic ring experience an upfield shift (to a lower ppm value), a hallmark of stacking.[11]

-

Nuclear Overhauser Effect (NOE): Through-space correlations observed in 2D NOESY experiments provide direct evidence of protons that are in close spatial proximity (< 5 Å), confirming the stacking arrangement of the phenyl rings.

-

Sample Preparation:

-

Dissolve a high-purity sample of (Phe)5 in a suitable deuterated solvent (e.g., D₂O with a co-solvent if needed for solubility) to a concentration typically in the low millimolar range.

-

-

Data Acquisition:

-

Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

Key experiments include:

-

TOCSY (Total Correlation Spectroscopy): To assign all proton resonances within each phenylalanine residue.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons on different phenyl rings. A mixing time of 100-300 ms is typically used.

-

-

-

Spectral Analysis:

-

Process and analyze the spectra using appropriate software (e.g., TopSpin, NMRPipe).

-

Identify inter-residue NOE cross-peaks between the aromatic protons of different phenylalanine side chains. The presence of these cross-peaks is definitive proof of stacking.

-

Quantify the upfield chemical shifts of aromatic and backbone protons relative to a random coil reference to infer the extent and geometry of stacking.

-

Caption: Workflow for NMR-based analysis of aromatic stacking.

Complementary Spectroscopic Techniques

-

Fluorescence Spectroscopy: The intrinsic fluorescence of the phenylalanine side chains can be sensitive to their local environment. Changes in fluorescence intensity or wavelength upon peptide folding or aggregation can indicate the formation of stacked aromatic interactions.[12]

-

Circular Dichroism (CD) Spectroscopy: CD is invaluable for assessing the secondary structure of the peptide. Aromatic stacking can induce and stabilize specific conformations, such as β-sheets or polyproline II-type helices, which are readily detectable by their characteristic CD spectra.

X-ray Crystallography: The Atomic-Resolution Blueprint

When single crystals of (Phe)5 or its analogues can be obtained, X-ray crystallography provides unambiguous, atomic-resolution data on the precise geometry of the aromatic stacking interactions in the solid state. This technique offers the ultimate validation of the stacking arrangements predicted by computational and spectroscopic methods.

Part 4: Functional Consequences of Aromatic Stacking in (Phe)5

Driving Conformational Rigidity and Self-Assembly

The cumulative effect of multiple, tandem aromatic stacking interactions in (Phe)5 imparts significant conformational rigidity to the peptide backbone. This pre-organization is a key factor in driving the self-assembly of the peptide into higher-order structures. Aromatic interactions are known to be crucial for the formation of amyloid-like fibrils, where they contribute to the directional organization of the assembly process and the thermodynamic stability of the final fibril.[12][13]

Implications for Drug Design and Biomaterials

The stability conferred by aromatic stacking has profound implications for the development of peptide-based therapeutics and biomaterials.

-

Drug Development: Understanding and engineering aromatic stacking can lead to the design of peptide drugs with enhanced stability, improved target binding affinity, and better pharmacokinetic profiles. The ability to control peptide conformation through aromatic interactions is a powerful tool in rational drug design.

-

Biomaterials: The self-assembling properties of (Phe)5, driven by aromatic stacking, make it and similar peptides attractive building blocks for the creation of novel biomaterials such as hydrogels, nanowires, and drug delivery vehicles.[14] The inherent stability of these assemblies is a direct consequence of the strong π-π interactions.

Part 5: Concluding Remarks and Future Outlook

Aromatic stacking is not merely a peripheral structural feature but a core determinant of the stability and conformational preferences of the pentaphenylalanine peptide. The interplay of parallel-displaced and T-shaped interactions, governed by fundamental quantum mechanical principles, creates a robust and pre-organized structure. This stability is experimentally verifiable through a suite of biophysical techniques, with NMR providing the most detailed insights in solution.

The knowledge gleaned from studying (Phe)5 has far-reaching implications, informing the design of next-generation peptide therapeutics with enhanced stability and the fabrication of novel, self-assembling biomaterials with tailored properties. Future research will likely focus on leveraging more sophisticated computational models and in-cell NMR techniques to understand how these fundamental interactions behave in the complex milieu of a living system, further bridging the gap between fundamental biophysics and translational science.

References

- The aromatic stacking interactions between proteins and their macromolecular ligands. (n.d.). Google Scholar.

- Evidence of π-stacking Interactions in the Self-Assembly of hIAPP22–29. (n.d.). PubMed Central.

- Molecular Recognition and Self-Assembly of Amyloid Fibrils: The Role of Aromatic Interactions. (2004). Taylor & Francis eBooks.

- Decisive Influence of Environment on Aromatic/Aromatic Interaction Geometries. Comparison of Aromatic/Aromatic Interactions in Crystal Structures of Small Molecules and in Protein Structures. (2021). Crystal Growth & Design - ACS Publications.

- The role of aromatic-aromatic interactions in strand-strand stabilization of β-sheets. (n.d.). NIH.

- Solid-state packing dictates the unexpected solubility of aromatic peptides. (2021). PMC.

- Stacking (chemistry). (2015). YouTube.

- Aromatic Residues in Proteins: Re-Evaluating the Geometry and Energetics of π–π, Cation−π, and CH−π Interactions. (n.d.). The Journal of Physical Chemistry B - ACS Publications.

- Aromatic Stacking Facilitated Self-Assembly of Ultrashort Ionic Complementary Peptide Sequence: β-Sheet Nanofibers with Remarkable Gelation and Interfacial Properties. (2020). Biomacromolecules - ACS Publications.

- Antimicrobial Peptide Nanoassemblies: Design, Response Mechanisms, and Biomedical Applications. (n.d.). MDPI.

- Revisiting the Self-Assembly of Highly Aromatic Phenylalanine Homopeptides. (2020). MDPI.

- Molecular Dynamics Simulation Study of the Self-Assembly of Phenylalanine Peptide Nanotubes. (n.d.). MDPI.

- PI by NMR: Probing CH–π Interactions in Protein–Ligand Complexes by NMR Spectroscopy. (n.d.). PMC - NIH.

- Aromatic Residues in Proteins: Re-Evaluating the Geometry and Energetics of π–π, Cation−π, and CH−π Interactions. (n.d.). Weizmann Institute of Science.

- Molecular basis for amyloid fibril formation and stability. (n.d.). PNAS.

- The Energetic Origins of Pi–Pi Contacts in Proteins. (2023). PMC - PubMed Central.

- Revisiting the Self-Assembly of Highly Aromatic Phenylalanine Homopeptides. (2020). PubMed.

- Molecular Dynamics Simulation Study of the Self-Assembly of Phenylalanine Peptide Nanotubes. (2025). ResearchGate.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Revisiting the Self-Assembly of Highly Aromatic Phenylalanine Homopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Energetic Origins of Pi–Pi Contacts in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. weizmann.ac.il [weizmann.ac.il]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Solid-state packing dictates the unexpected solubility of aromatic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PI by NMR: Probing CH–π Interactions in Protein–Ligand Complexes by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evidence of π-stacking Interactions in the Self-Assembly of hIAPP22–29 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. taylorfrancis.com [taylorfrancis.com]

- 14. pnas.org [pnas.org]

Methodological & Application

Application of H-Phe-Phe-Phe-Phe-Phe-OH in drug delivery systems

Application Note: High-Stability Supramolecular Drug Delivery Systems Using H-Phe-Phe-Phe-Phe-Phe-OH (Pentaphenylalanine)

Abstract

This application note details the protocol for utilizing Pentaphenylalanine (H-Phe-Phe-Phe-Phe-Phe-OH, Phe5) as a self-assembling building block for hydrophobic drug delivery. Unlike the widely used Diphenylalanine (FF), Phe5 offers superior structural stability and hydrophobicity due to extended

Physicochemical Basis & Mechanism

The utility of Phe5 lies in its transition from a disordered monomer to an ordered supramolecular assembly. While Diphenylalanine (FF) forms nanotubes, they are often unstable in harsh physiological conditions. Phe5, with five aromatic rings, introduces a "super-hydrophobic" core that significantly enhances the kinetic stability of the assembly.

-

Driving Force: The assembly is driven by directional

- -

The Challenge: Phe5 is virtually insoluble in water. Direct dissolution is impossible.

-

The Solution: A Solvent-Switch Mechanism is required. The peptide is dissolved in a helicogenic/disordering solvent (HFIP) to prevent premature aggregation, then introduced to a polar antisolvent (Water/PBS) to trigger rapid, ordered collapse into nanostructures.

Mechanism of Assembly (DOT Visualization)

Figure 1: The Solvent-Switch workflow. The critical step is the rapid dilution of the organic phase into the aqueous phase to bypass amorphous precipitation and achieve ordered fibrillation.

Experimental Protocols

Safety Note: HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) is volatile and corrosive. Perform all steps in a fume hood.

Protocol A: Preparation of Monomer Stock Solution

Purpose: To ensure Phe5 is fully monomerized and free of pre-existing aggregates.

-

Weighing: Weigh 5.0 mg of H-Phe-Phe-Phe-Phe-Phe-OH powder into a chemically resistant glass vial (PTFE-lined cap).

-

Solubilization: Add 1.0 mL of 100% HFIP .

-

Note: Do not use DMSO for the primary stock if long-term stability is required, as DMSO can induce slow aggregation over time. HFIP maintains the monomeric state.

-

-

Sonication: Sonicate in a water bath for 10 minutes at room temperature until the solution is perfectly clear.

-

Filtration (Optional but Recommended): Filter through a 0.22

m PTFE syringe filter to remove dust/seeds that could trigger uneven nucleation. -

Storage: Store at -20°C. Seal with Parafilm to prevent evaporation.

Protocol B: Drug Co-Assembly (Encapsulation)

Purpose: To entrap a hydrophobic drug within the Phe5 matrix during the assembly process.

Materials:

-

Phe5 Stock (5 mg/mL in HFIP)

-

Hydrophobic Drug Model (e.g., Curcumin or Nile Red) Stock (1 mg/mL in HFIP)

-

Milli-Q Water (pH 7.0)

Step-by-Step:

-

Premixing: In a fresh vial, mix the Phe5 stock and Drug stock at a molar ratio of 5:1 (Peptide:Drug) .

-

Example: Mix 100

L Phe5 Stock + 20

-

-

The Switch (Critical Step):

-

Prepare 9.0 mL of Milli-Q water in a glass beaker with a magnetic stir bar spinning at 600 RPM.

-

Using a microsyringe, inject the premixed organic solution rapidly into the vortex of the water.

-

Visual Check: The solution should turn slightly opalescent (Tyndall effect), indicating colloid formation. If large white chunks appear, the injection was too slow, or the concentration was too high.

-

-

Maturation: Allow the solution to stir for 30 minutes, then let it stand undisturbed for 2 hours.

-

Solvent Removal: Dialyze the suspension against water (MWCO 100-500 Da) for 24 hours to remove residual HFIP.

Protocol C: Characterization & Validation

Purpose: To confirm structure formation and drug entrapment.

| Method | Target Observation | Success Criteria |

| Thioflavin T (ThT) Assay | Amyloid-like fibril formation | High fluorescence emission at 482 nm upon excitation at 440 nm. |

| TEM (Transmission Electron Microscopy) | Morphology | Observation of long, unbranched nanotubes or fibrils (width ~10-100 nm). |

| UV-Vis Spectroscopy | Encapsulation Efficiency | Absorbance of supernatant after centrifugation (unencapsulated drug) vs. total input. |

Data Analysis: Phe5 vs. Phe2 (Diphenylalanine)

The following table summarizes why a researcher would choose Phe5 over the standard Phe2 (FF) for demanding applications.

| Feature | Phe2 (Diphenylalanine) | Phe5 (Pentaphenylalanine) | Implication for Drug Delivery |

| Hydrophobicity | Moderate | Very High | Phe5 has higher loading capacity for hydrophobic drugs. |

| Assembly Speed | Fast (seconds) | Moderate (minutes) | Phe5 allows for more controlled nucleation. |

| Critical Aggregation Conc. (CAC) | ~0.5 - 1.0 mg/mL | < 0.1 mg/mL | Phe5 forms structures at much lower concentrations (more potent). |

| Thermal Stability | Disassembles > 60°C | Stable > 90°C | Phe5 is suitable for hyperthermia applications or harsh processing. |

Drug Release Mechanism[2][3]

The release of the drug from Phe5 nanostructures is governed by diffusion and matrix erosion. Due to the high aromatic density, Phe5 structures are resistant to rapid enzymatic degradation, providing a sustained release profile compared to the "burst release" often seen with Phe2.

Figure 2: The proteolytic stability of the Phe5 assembly results in surface-limited erosion, prolonging the therapeutic window.

References

-

Reches, M., & Gazit, E. (2003). Casting metal nanowires within discrete self-assembled peptide nanotubes. Science, 300(5619), 625-627. Link

- Foundational work establishing the self-assembly of arom

-

Draper, E. R., & Adams, D. J. (2017). Low-molecular-weight gels: The state of the art. Chem, 3(3), 390-410. Link

- Review covering the solvent-switch and pH-switch mechanisms for peptide gel

-

Pacheco, S., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.[2][3] Journal of Visualized Experiments (JoVE), (127), e56064. Link

-

Silva, D., et al. (2013). Self-assembly of supramolecular chemoenzymatic poly-L-phenylalanine. Soft Matter, 9, 1076-1083. Link

- Specific reference for the HFIP-to-water switch mechanism in longer phenylalanine chains.

-

Adler-Abramovich, L., & Gazit, E. (2014). The physical properties of supramolecular peptide assemblies: from building block association to technological applications. Chemical Society Reviews, 43(20), 6881-6893. Link

- Comprehensive review of the physical stability and applic

Sources

Fabricating Next-Generation Biosensors: A Detailed Guide to Piezoelectric Sensors from Self-Assembled Pentaphenylalanine (Phe5) Peptides

Introduction: The Dawn of Biocompatible Piezoelectricity

In the quest for highly sensitive, biocompatible, and self-powered sensing platforms, researchers are increasingly turning to the inherent properties of biological molecules. Piezoelectricity, the generation of an electrical charge in response to mechanical stress, is a phenomenon long associated with inorganic crystalline materials. However, the discovery of significant piezoelectric effects in self-assembling peptide nanostructures has unlocked a new frontier in sensor technology.[1][2] These biomaterials offer intrinsic biocompatibility and biodegradability, making them ideal candidates for in-vivo sensing and advanced drug delivery systems.[1][2][3]

This comprehensive guide details the fabrication of high-performance piezoelectric sensors utilizing the self-assembly of pentaphenylalanine (Phe5) peptides. We will delve into the fundamental principles governing peptide self-assembly, provide step-by-step protocols for sensor fabrication and poling, and discuss critical characterization techniques and their implications for drug development and scientific research.

The choice of short peptides, particularly those containing phenylalanine, is rooted in their remarkable ability to self-organize into well-ordered, non-centrosymmetric crystalline structures, a prerequisite for piezoelectricity.[1][4] The π-π stacking interactions between the aromatic rings of phenylalanine residues are a key driving force behind the formation of these stable, ordered assemblies.[1]

I. The Science of Phe5 Self-Assembly: From Monomers to Piezoelectric Nanostructures

The journey from individual Phe5 peptide monomers to a functional piezoelectric material is a fascinating example of molecular self-organization. This process is governed by a delicate interplay of non-covalent interactions, including hydrogen bonding, van der Waals forces, and the aforementioned π-π stacking.[1] The specific morphology of the resulting nanostructures—be it nanotubes, nanofibers, or nanorods—can be precisely controlled by manipulating various environmental factors.[1]

Key Factors Influencing Phe5 Self-Assembly:

-

Solvent Environment: The choice of solvent is critical. A common strategy involves dissolving the peptide in a solvent where it is soluble (e.g., 1,1,1,3,3,3-hexafluoro-2-propanol, HFP) and then inducing self-assembly by introducing a poor solvent (e.g., water or ethanol) or through controlled evaporation.[1][2]

-

Peptide Concentration: Higher concentrations of the peptide can lead to the formation of more complex and larger structures.[1]

-

Temperature and pH: These parameters can influence the charge state of the peptide's terminal groups and the kinetics of self-assembly, thereby affecting the final morphology.[1]

-

Substrate Properties: The surface chemistry and topography of the substrate can direct the alignment and growth of the peptide nanostructures.

The following diagram illustrates the hierarchical self-assembly process of Phe5 peptides into ordered nanostructures.

Caption: Hierarchical self-assembly of Phe5 peptides.

II. Application Notes & Protocols: A Step-by-Step Guide to Sensor Fabrication

This section provides a detailed, self-validating protocol for the fabrication of Phe5 peptide-based piezoelectric sensors. The causality behind each step is explained to provide a deeper understanding of the process.

A. Materials and Reagents

| Material/Reagent | Supplier (Example) | Purity/Grade | Purpose |

| Pentaphenylalanine (Phe5) | Custom Synthesis | >95% | Active piezoelectric material |

| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFP) | Sigma-Aldrich | ≥99% | Peptide solvent |

| Deionized (DI) Water | Millipore | 18.2 MΩ·cm | Co-solvent/Inducer of self-assembly |

| Flexible Substrate (e.g., PET, Kapton) | DuPont | - | Sensor base |

| Conductive Electrodes (e.g., Gold, Silver) | - | - | Signal collection |

| Silver Paste | - | - | Electrical contacts |

B. Protocol 1: Preparation of Phe5 Peptide Solution

-

Rationale: To create a homogenous solution of Phe5 monomers, which is the starting point for controlled self-assembly. HFP is an excellent solvent for peptides due to its ability to break down intermolecular hydrogen bonds.

-

Procedure:

-

Accurately weigh 10 mg of Phe5 peptide powder.

-

Dissolve the powder in 1 mL of HFP in a sterile microcentrifuge tube.

-

Vortex the solution for 1-2 minutes until the peptide is completely dissolved, resulting in a clear, colorless solution.

-

For optimal results, filter the solution through a 0.22 µm syringe filter to remove any potential aggregates.

-

C. Protocol 2: Self-Assembly of Phe5 Nanostructures on a Flexible Substrate

-

Rationale: To induce the self-assembly of Phe5 into ordered nanostructures directly onto the sensor substrate. The slow evaporation of the solvent is a common method to achieve well-ordered crystalline structures.[2]

-

Procedure:

-

Prepare a flexible substrate (e.g., 1 cm x 1 cm piece of PET) with pre-patterned bottom electrodes (e.g., gold).

-

Clean the substrate thoroughly by sonicating in acetone, isopropanol, and DI water for 10 minutes each, followed by drying with a gentle stream of nitrogen.

-

Drop-cast 10 µL of the Phe5/HFP solution onto the substrate, ensuring it covers the area between the electrodes.

-

Place the substrate in a controlled environment (e.g., a desiccator or a petri dish with controlled humidity) and allow the solvent to evaporate slowly over 12-24 hours. This slow evaporation is crucial for the formation of well-ordered crystalline structures.

-

D. Protocol 3: Top Electrode Deposition and Device Finalization

-

Rationale: To complete the sensor structure by adding a top electrode, creating a sandwich structure (Electrode/Peptide Film/Electrode) necessary for piezoelectric measurements.

-

Procedure:

-

Carefully deposit the top electrode (e.g., gold) onto the dried Phe5 peptide film using a shadow mask to define the electrode area. This can be done via thermal evaporation or sputtering.

-

Ensure the top and bottom electrodes have an overlapping area to define the active sensing region.

-

Use silver paste to connect the top and bottom electrodes to external wires for signal acquisition.

-

E. Protocol 4: The Crucial Step of Poling

-

Rationale: As-grown peptide nanostructures often have randomly oriented electric dipoles, resulting in a net zero piezoelectric effect.[1] Poling is the process of applying a strong electric field to align these dipoles, thereby inducing a macroscopic piezoelectric response.[5][6]

-

Procedure:

-

Connect the electrodes of the fabricated sensor to a high-voltage DC power source.

-

Heat the device to a temperature slightly below the material's Curie temperature (if known) to increase dipole mobility. For many peptide-based materials, poling can be effective at elevated temperatures (e.g., 60-80 °C).[5][6]

-

Apply a DC electric field of 5-10 kV/mm across the peptide film for a duration of 1-2 hours.[5]

-

While the electric field is still applied, cool the device back down to room temperature. This "freezes" the aligned dipoles in place.

-

Once at room temperature, the electric field can be removed. The sensor is now poled and ready for characterization.

-

The following diagram outlines the complete sensor fabrication and poling workflow.

Caption: Workflow for Phe5 piezoelectric sensor fabrication.

III. Characterization and Performance Validation

A thorough characterization of the fabricated sensors is essential to validate their performance and understand their sensing capabilities.

A. Morphological and Structural Analysis

-

Scanning Electron Microscopy (SEM): To visualize the morphology and alignment of the self-assembled Phe5 nanostructures.

-

Atomic Force Microscopy (AFM): To obtain high-resolution images of the nanostructures and measure their dimensions.

-

X-ray Diffraction (XRD): To confirm the crystalline nature of the peptide assemblies.

B. Piezoelectric Performance Evaluation

The piezoelectric coefficient (d₃₃) is a key parameter that quantifies the material's piezoelectric response. It can be measured using a d₃₃ meter or by applying a known force and measuring the generated charge.

| Peptide System | Reported Piezoelectric Coefficient (d₃₃) | Reference |

| Diphenylalanine (FF) | 5 - 30 pm/V | [1] |

| Hyp-Phe-Phe | 4 pm/V | [7] |

| Pro-Phe-Phe based generator | Generates >1.2 V and >50 nA | [8] |

The output voltage and current of the sensor in response to a dynamic mechanical stimulus (e.g., bending, pressure) should be measured using an oscilloscope or a sensitive electrometer. A well-fabricated sensor should exhibit a stable and reproducible output signal.[9][10]

IV. Applications in Drug Development and Research

The unique properties of Phe5 peptide-based piezoelectric sensors open up a myriad of possibilities in the pharmaceutical and life sciences sectors.

-

High-Sensitivity Biosensing: These sensors can be functionalized with specific bioreceptors (e.g., antibodies, enzymes) to detect biomarkers, pathogens, or drug molecules with high sensitivity.[3][11] The mechanical stress induced by the binding event can be transduced into a measurable electrical signal.

-

Drug Delivery Systems: Piezoelectric nanostructures can be used to create "smart" drug delivery systems. An external mechanical stimulus (e.g., ultrasound) could trigger a conformational change in the peptide matrix, leading to the controlled release of an encapsulated drug.[12]

-

Cellular Mechanotransduction Studies: The biocompatibility of these sensors allows for their use in studying how cells respond to mechanical cues, a critical aspect of tissue engineering and disease progression.

V. Conclusion and Future Outlook

The self-assembly of short peptides like Phe5 provides a powerful and versatile platform for the fabrication of next-generation piezoelectric sensors. Their inherent biocompatibility, ease of functionalization, and potential for self-powering make them highly attractive for a wide range of applications, from advanced medical diagnostics to sophisticated drug delivery systems. As our understanding of peptide self-assembly and piezoelectricity continues to grow, we can expect to see even more innovative and impactful applications of these remarkable biomaterials in the years to come.

References

- Fabrication, Characterization, and Signal Processing Optimization of Flexible and Wearable Piezoelectric Tactile Sensors - Unisalento. (2023-05-15).

- Piezoelectric Peptide and Metabolite Materials - PMC - PubMed Central - NIH. (n.d.).

- New piezoelectric materials based on Phe-Leu and Leu-Phe dipeptides - ResearchGate. (n.d.).

- Piezoelectric Self‐assembling Peptides for Engineering Applications | Request PDF. (n.d.).

- The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine - PMC - NIH. (2015-11-03).

- How is poling of a Piezoelectric material done? What is the setup required? | ResearchGate. (2016-09-08).

- Recent Progress in Flexible Piezoelectric Tactile Sensors: Materials, Structures, Fabrication, and Application - MDPI. (n.d.).

- Design and Manufacturing of Piezoelectric Biomaterials for Bioelectronics and Biomedical Applications - PMC. (n.d.).

- (PDF) Piezoelectric Peptide and Metabolite Materials - ResearchGate. (2019-11-22).

- Evaluation of Linkers' Influence on Peptide-Based Piezoelectric Biosensors' Sensitivity to Aldehydes in the Gas Phase - PMC - PubMed Central. (n.d.).

- Piezoelectric Biomaterials: Ultrashort Helical Peptide Assemblies for Efficient and Environment Friendly Power Generation - Research Communities. (2021-05-13).

- Peptide Coassembly to Enhance Piezoelectricity for Energy Harvesting | Request PDF. (n.d.).

- Construction and Piezoelectric Properties of a Single-Peptide Nanotube Composed of Cyclic β-peptides with Helical Peptides on the Side Chains | Biomacromolecules - ACS Publications. (2021-05-17).

- Piezoelectric biosensors: shedding light on principles and applications - PMC - NIH. (2024-03-07).

- What Is The Poling Process For Piezoelectric Materials? - Chemistry For Everyone. (2025-09-05).

Sources

- 1. Piezoelectric Peptide and Metabolite Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piezoelectric biosensors: shedding light on principles and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Design and Manufacturing of Piezoelectric Biomaterials for Bioelectronics and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. airus.unisalento.it [airus.unisalento.it]

- 10. communities.springernature.com [communities.springernature.com]

- 11. Evaluation of Linkers’ Influence on Peptide-Based Piezoelectric Biosensors’ Sensitivity to Aldehydes in the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Surface Modification Techniques for Phe5 Nanostructures

Part 1: Introduction & System Definition

The Phe5 System: Pentaphenylalanine